molecular formula C32H36O11 B10779871 [(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Katalognummer B10779871
Molekulargewicht: 596.6 g/mol
InChI-Schlüssel: NECCTVFNAYKBCX-JPYFANRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of CHEMBL3582149 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production .

Analyse Chemischer Reaktionen

CHEMBL3582149 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific functional groups present in CHEMBL3582149 and the reaction conditions employed .

Wissenschaftliche Forschungsanwendungen

CHEMBL3582149 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CHEMBL3582149 involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Vergleich Mit ähnlichen Verbindungen

CHEMBL3582149 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:

    CHEMBL1234567: Known for its potent inhibitory activity against a specific enzyme.

    CHEMBL2345678: Exhibits strong binding affinity to a particular receptor.

    CHEMBL3456789: Used in the development of therapeutic agents for treating cancer.

The uniqueness of CHEMBL3582149 lies in its specific binding properties and the range of biological targets it can modulate, making it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C32H36O11

Molekulargewicht

596.6 g/mol

IUPAC-Name

[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H36O11/c1-34-20-15-22(35-2)21-17-28(42-29(33)10-9-18-11-24(36-3)31(40-7)25(12-18)37-4)30(43-23(21)16-20)19-13-26(38-5)32(41-8)27(14-19)39-6/h9-16,28,30H,17H2,1-8H3/b10-9+/t28-,30-/m1/s1

InChI-Schlüssel

NECCTVFNAYKBCX-JPYFANRKSA-N

Isomerische SMILES

COC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C(=C1)OC

Kanonische SMILES

COC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.